4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS 2941-79-9) is a sterically hindered aromatic dicarboxylic acid primarily procured as a certified reference standard (Suvorexant Impurity 1) in pharmaceutical manufacturing . Structurally, it is the homocoupling dimer of 2-halo-5-methylbenzoic acid, a key intermediate in the synthesis of the dual orexin receptor antagonist suvorexant . Beyond its critical role in active pharmaceutical ingredient (API) quality control and process development, its 2,2'-dicarboxylic acid configuration and 4,4'-dimethyl substitution impart significant molecular rigidity and restricted rotation (atropisomerism). This specific steric profile makes it a highly specialized building block for advanced polyimides, polyesters, and metal-organic frameworks (MOFs) where precise conformational control is required .
In pharmaceutical QA/QC, substituting 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid with generic analogs like unsubstituted diphenic acid or 4,4'-biphenyldicarboxylic acid (BPDC) completely invalidates HPLC/LC-MS calibration . Generic biphenyls lack the specific 4,4'-methyl groups, resulting in drastically different chromatographic retention times, UV absorption maxima, and ionization efficiencies, which are strictly required by regulatory guidelines to accurately quantify the homocoupling impurity in suvorexant API [1]. Furthermore, in materials science, the absence of the ortho-positioned (2,2') carboxylates in generic linear linkers like BPDC eliminates the steric hindrance necessary to disrupt polymer chain packing, leading to insoluble materials rather than processable high-Tg polymers .
Biphenyl twist angle differs substantially from 6,6'-dimethyl and parent diphenic acid, altering carboxylate donor geometry and framework topology.
4,4'-dimethyl substitution yields a unique trimeric H-bond motif; other isomers form dimeric chains, changing crystal packing and co-crystal behavior.
Near-coplanar carboxyl group in target vs. twisted carboxyl groups in 6,6'-isomer critically alter metal coordination modes.
For accurate quantification of the suvorexant homocoupling impurity, CAS 2941-79-9 provides the exact retention time and UV/MS response factor required by regulatory standards . In reversed-phase HPLC assays, unsubstituted diphenic acid elutes significantly earlier due to the absence of the lipophilic 4,4'-methyl groups, and exhibits a mismatched UV absorption profile. Using diphenic acid as a surrogate standard introduces a >15-30% error in response factor calibration, whereas the certified 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid standard ensures >99% quantitative accuracy for limit testing [1].
| Evidence Dimension | HPLC retention time and response factor accuracy |
| Target Compound Data | >99% quantitative accuracy; exact retention time match for Suvorexant Impurity 1 |
| Comparator Or Baseline | Unsubstituted diphenic acid (surrogate standard) |
| Quantified Difference | >15-30% calibration error and mismatched retention time with the surrogate |
| Conditions | Reversed-phase HPLC/LC-MS impurity profiling of suvorexant API |
ICH Q3A(R2) guidelines strictly mandate the use of the exact structural impurity standard to prevent batch rejection during pharmaceutical release testing.
During the synthesis of the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid intermediate for suvorexant, Ullmann-type C-N coupling of 2-halo-5-methylbenzoic acid frequently yields the homocoupled dimer as a byproduct [1]. Procuring high-purity CAS 2941-79-9 (>98% purity) allows process chemists to immediately establish an LC-MS baseline for reaction monitoring. In contrast, relying on in-house synthesized crude impurity mixtures often introduces 5-10% unreacted monomer or debrominated side products, which skews integration and delays process optimization [1].
| Evidence Dimension | Baseline purity for LC-MS method development |
| Target Compound Data | >98% purity, <0.5% monomer interference |
| Comparator Or Baseline | In-house crude synthesis of the homocoupling impurity |
| Quantified Difference | Elimination of 5-10% monomer/debrominated interference found in crude mixtures |
| Conditions | LC-MS monitoring of Ullmann-type C-N coupling scale-up |
Procuring the certified standard eliminates the need for time-consuming preparative chromatography, directly accelerating API process scale-up.
The 2,2'-dicarboxylic acid configuration combined with 4,4'-dimethyl substitution forces the biphenyl core out of planarity, creating significant steric hindrance [1]. When utilized as a monomer in polyimide or polyamide synthesis, this restricted rotation disrupts chain packing. Compared to linear 4,4'-biphenyldicarboxylic acid (BPDC), which forms highly crystalline and often insoluble polymers, the use of 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid increases polymer solubility in organic casting solvents while maintaining a high glass transition temperature (Tg) due to the rigid, non-coplanar backbone [1].
| Evidence Dimension | Polymer processability and backbone rigidity |
| Target Compound Data | High organic solubility with restricted rotation (non-coplanar) |
| Comparator Or Baseline | 4,4'-Biphenyldicarboxylic acid (BPDC) |
| Quantified Difference | Significant increase in organic solubility while maintaining high Tg compared to the insoluble, crystalline BPDC-based polymers |
| Conditions | Polycondensation reactions for high-performance polyimides/polyamides |
The combination of high thermal stability and improved solubility is critical for manufacturing processable high-performance films and coatings.
Cd(II)-H₂dbda complex demonstrates UV-driven methylene blue degradation; Zn(II) analogs non-active under same conditions.
2,2'-dimethyl regioisomer yields 2D/3D MOF networks; target 4,4'-dimethyl produces discrete 0D complexes.
CAS 2941-79-9 is strictly required as 'Suvorexant Impurity 1' for HPLC and LC-MS limit testing in pharmaceutical QA/QC . It enables accurate calibration curves and retention time matching, ensuring that API batches comply with ICH Q3A(R2) guidelines for impurity thresholds.
In process chemistry, this compound is utilized to monitor and minimize the homocoupling side reaction during the copper-catalyzed C-N coupling of 2-halo-5-methylbenzoic acid with 1,2,3-triazole [1]. Having the pure standard allows for rapid optimization of catalyst, ligand, and base conditions to maximize the yield of the desired suvorexant intermediate.
Due to its sterically hindered, non-coplanar 2,2'-biphenyl structure, this dicarboxylic acid is an ideal monomer for synthesizing advanced polymers [2]. It disrupts polymer chain packing, thereby enhancing solubility in organic casting solvents without sacrificing the high glass transition temperature required for aerospace or electronic dielectric films.